Butyl isovalerate
Overview
Description
Butyl Isovalerate is a volatile compound found in jackfruit and is responsible for the sweet and fruity flavor of jackfruit . It is also a natural product found in Mangifera indica .
Synthesis Analysis
Butyl Isovalerate can be synthesized by the reaction of isovaleric acid with normal butyl alcohol. This reaction can be catalyzed by sodium bisulphate, and the yield can reach 85%~86% under optimal reaction conditions . Another method involves prolonged boiling of the acid with n-butyl alcohol in benzene in the presence of concentrated H2SO4 .Physical And Chemical Properties Analysis
Butyl Isovalerate has a density of 0.9±0.1 g/cm3, a boiling point of 176.5±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.3±3.0 kJ/mol, and it has a flash point of 59.4±8.3 °C . The index of refraction is 1.417, and it has a molar refractivity of 45.5±0.3 cm3 .Scientific Research Applications
Synthesis Using Sodium Bisulphate as Catalyst : Butyl isovalerate can be synthesized effectively using sodium bisulphate as a catalyst. This method offers an 85%–86% yield under optimal conditions, with the advantages of the catalyst being cheap, easy to get, insoluble in the reaction system, and recoverable for reuse (Wan, 2003).
Catalysis by Potassium Bisulfate : Another method involves using potassium bisulfate as the heterogeneous catalyst. This approach also results in high yields (up to 92.5%) and has the benefits of being efficient, economic, and environmentally friendly (Dan-yun, 2009).
Newborn Screening for Isovaleric Acidemia : In newborn screening programs, butyl esters of acylcarnitines, including butyl isovalerate, are used in tandem mass spectrometry for detecting isovaleric acidemia. This method is effective for early diagnosis and has a high positive predictive value (Ensenauer et al., 2011).
Isovaleric Acidemia Research : Studies on isovaleric acidemia have used isovaleryl-CoA and butyryl-CoA dehydrogenases assays, which relate to butyl isovalerate, to understand the enzymatic basis of this metabolic disorder (Rhead & Tanaka, 1980).
Mass Spectrometry of Bornyl Esters : The negative ion chemical ionization mass spectrometry of bornyl esters, including bornyl isovalerate, has been studied for analytical applications in determining the structure of the carboxylate fragment anions (Giannellini et al., 1982).
Use in Cholesterol and Fatty Acids Synthesis : Research has explored the use of butyric acid, closely related to butyl isovalerate, in the biological synthesis of cholesterol and fatty acids (Zabin & Bloch, 1951).
Safety And Hazards
Butyl Isovalerate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of skin contact, take off immediately all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
butyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWJSCLAAPJZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047621 | |
Record name | Butyl 3-methylbutanoate | |
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Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Colorless pale yellow liquid with an odor of sweet apples; [MSDSonline], colourless to pale yellow liquid/fruity odour | |
Record name | Butyl isovalerate | |
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Record name | Butyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |
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Boiling Point |
150 °C, 174.00 to 175.00 °C. @ 760.00 mm Hg | |
Record name | BUTYL ISOVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032042 | |
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Flash Point |
53 °C | |
Record name | BUTYL ISOVALERATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |
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Solubility |
Insol in water; sol in most organic solvents, soluble in organic solvents, alcohol; insoluble inwater, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | BUTYL ISOVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |
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Record name | Butyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.87, 0.856-0.859 | |
Record name | BUTYL ISOVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.45 | |
Record name | BUTYL ISOVALERATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |
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Product Name |
Butyl isovalerate | |
Color/Form |
Liquid | |
CAS RN |
109-19-3 | |
Record name | Butyl isovalerate | |
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Record name | Butyl isovalerate | |
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Record name | BUTYL ISOVALERATE | |
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Record name | Butyl 3-methylbutanoate | |
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Record name | Butyl isovalerate | |
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Record name | BUTYL ISOVALERATE | |
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Record name | BUTYL ISOVALERATE | |
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Record name | Butyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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